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For Researchers, Scientists, and Drug Development Professionals

Introduction

Amino-PEG2-C2-acid, systematically named 3-[2-(2-aminoethoxy)ethoxy]propanoic acid, is a
heterobifunctional linker widely employed in the fields of bioconjugation, drug delivery, and
proteomics. Its structure features a terminal primary amine and a terminal carboxylic acid,
separated by a hydrophilic diethylene glycol (PEG2) spacer. This configuration allows for the
covalent linkage of two different molecules, making it an invaluable tool in the construction of
complex biomolecular architectures such as Antibody-Drug Conjugates (ADCs) and Proteolysis
Targeting Chimeras (PROTACS).[1][2]

The polyethylene glycol (PEG) chain is a critical component, imparting increased hydrophilicity
to the linker and the resulting conjugate. This enhanced water solubility can mitigate
aggregation, improve pharmacokinetic profiles, and reduce non-specific binding.[3] The
defined, short length of the PEG2 spacer provides a precise and rigid connection between
conjugated molecules, which is often crucial for maintaining the biological activity of the parent
molecules. This guide provides a comprehensive overview of the physical and chemical
characteristics of Amino-PEG2-C2-acid, detailed experimental protocols for its use, and a
discussion of its role in advanced therapeutic modalities.

Physical and Chemical Characteristics
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The fundamental properties of Amino-PEG2-C2-acid are summarized below. These

characteristics are essential for its handling, reaction setup, and the purification of its

conjugates.

Property Value Reference(s)
3-[2-(2-

Chemical Name aminoethoxy)ethoxy]propanoic  [4]
acid
NH2-PEG2-COOH, Amine-

Synonyms PEG2-acid, H2N-PEG2- [4115]
CH2CH2COOH

CAS Number 791028-27-8 [5]

Molecular Formula C7H15NO4 [415]

Molecular Weight 177.20 g/mol [41[6]

Appearance White to off-white solid [6][7]

Purity Typically 295% [5]

B Soluble in water, DMSO, DMF,
Solubility [61[7]

and Methanol

Storage Conditions

Store at -20°C for long-term
stability. Can be stored at 4°C
for short periods. Keep

desiccated.

[5]

Spectroscopic Data

While specific, experimentally-derived spectra for Amino-PEG2-C2-acid are not widely

available in the public domain, the expected spectral characteristics can be inferred from its

structure and data from analogous compounds.

Nuclear Magnetic Resonance (NMR) Spectroscopy
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1H NMR: The proton NMR spectrum is expected to show characteristic signals for the ethylene
glycol protons and the propanoic acid moiety. The protons of the ethylene glycol units would
appear as multiplets in the range of 3.5-3.8 ppm. The methylene protons adjacent to the amine
and the carboxylic acid would have distinct chemical shifts. For instance, the CH2 group
adjacent to the carboxylic acid would likely appear as a triplet around 2.5 ppm, and the CH2
group adjacent to the amine would be a triplet around 2.9-3.1 ppm.[8]

13C NMR: The carbon NMR spectrum would display distinct signals for each of the seven
carbon atoms in the molecule. The carbonyl carbon of the carboxylic acid would be the most
downfield signal, typically in the range of 170-180 ppm. The carbons of the ethylene glycol
units would resonate in the 60-70 ppm range. The carbons adjacent to the amine and the ether
linkages would have characteristic chemical shifts.[9]

Infrared (IR) Spectroscopy

The IR spectrum of Amino-PEG2-C2-acid would exhibit characteristic absorption bands for its
functional groups. A broad O-H stretch from the carboxylic acid is expected in the region of
2500-3300 cm~1. A strong, sharp C=0 stretch for the carboxylic acid carbonyl group would be
prominent around 1700-1730 cm~*. The N-H stretching of the primary amine would appear as a
medium intensity band in the 3300-3500 cm~* region. The C-O-C ether linkages of the PEG
spacer would show strong C-O stretching bands in the 1050-1150 cm~* range.[10][11][12]

Mass Spectrometry (MS)

The mass spectrum would show a molecular ion peak corresponding to the molecule's mass.
For electrospray ionization (ESI) in positive mode, the [M+H]* ion would be observed at an m/z
of approximately 178.21. In negative mode ESI, the [M-H]~ ion would be detected at an m/z of
approximately 176.19.

Experimental Protocols

Amino-PEG2-C2-acid is a versatile linker for conjugating a molecule with a primary amine to a
molecule with a carboxylic acid, or vice versa. The most common application involves the
activation of its carboxylic acid group to react with a primary amine on a biomolecule (e.g.,
lysine residues on an antibody).

General Protocol for Amide Coupling to a Primary Amine
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This protocol describes the conjugation of the carboxylic acid moiety of Amino-PEG2-C2-acid

to a primary amine-containing molecule (e.g., a protein, peptide, or small molecule) using
EDC/NHS chemistry.

Materials:

Amino-PEG2-C2-acid
Amine-containing molecule of interest
N-(3-Dimethylaminopropyl)-N'-ethylcarbodiimide hydrochloride (EDC or EDAC)

N-hydroxysuccinimide (NHS) or N-hydroxysulfosuccinimide (sulfo-NHS) for aqueous
reactions

Activation Buffer: 0.1 M MES (2-(N-morpholino)ethanesulfonic acid), pH 4.7-6.0
Coupling Buffer: Phosphate-buffered saline (PBS), pH 7.2-8.0

Quenching Buffer: 1 M Tris-HCI, pH 8.0 or 1 M hydroxylamine, pH 8.5
Anhydrous Dimethylformamide (DMF) or Dimethyl Sulfoxide (DMSO)

Purification system (e.g., size-exclusion chromatography, dialysis, or preparative HPLC)

Procedure:

Preparation of Reagents:

o Prepare a stock solution of Amino-PEG2-C2-acid in anhydrous DMF or DMSO (e.g., 10-
50 mM).

o Prepare a stock solution of the amine-containing molecule in an appropriate buffer (e.qg.,
PBS for proteins).

o Freshly prepare solutions of EDC and NHS (or sulfo-NHS) in the Activation Buffer or
anhydrous solvent immediately before use.
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o Activation of Carboxylic Acid:

o In areaction vial, dissolve Amino-PEG2-C2-acid in Activation Buffer (for agueous
reactions) or anhydrous DMF/DMSO (for organic reactions).

o Add a 1.5 to 5-fold molar excess of EDC and NHS (or sulfo-NHS) over the Amino-PEG2-
C2-acid.

o Incubate the mixture at room temperature for 15-30 minutes to form the NHS-ester
intermediate.

e Conjugation Reaction:

o Add the amine-containing molecule to the activated Amino-PEG2-C2-acid solution. A
molar excess of the activated linker is typically used to drive the reaction to completion,
with the ratio depending on the desired degree of labeling.

o If the activation was performed in an organic solvent, the solvent may need to be removed
under vacuum and the activated linker redissolved in a buffer compatible with the amine-
containing molecule. For proteins, the pH of the reaction mixture should be adjusted to
7.2-8.0 with the Coupling Buffer.

o Allow the reaction to proceed for 2 hours to overnight at room temperature or 4°C with
gentle stirring.

e Quenching the Reaction:

o Add the Quenching Buffer to a final concentration of 10-50 mM to quench any unreacted
NHS-ester.

o Incubate for 15-30 minutes at room temperature.
 Purification of the Conjugate:
o Remove excess, unreacted linker and byproducts.

o For protein conjugates, purification can be achieved by dialysis against PBS, or by size-
exclusion chromatography (e.g., using a Sephadex G-25 column).[1]
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o For smaller molecule conjugates, purification is typically performed using preparative
reverse-phase HPLC.[13]

e Characterization:

o Characterize the final conjugate using appropriate analytical techniques such as LC-MS to
confirm the molecular weight, SDS-PAGE to assess protein conjugation, and UV-Vis
spectroscopy to determine the degree of labeling if a chromophore is involved.

Applications in Drug Development

Amino-PEG2-C2-acid is a key component in the development of sophisticated therapeutics
like ADCs and PROTAC:Ss.

Antibody-Drug Conjugates (ADCs)

In ADCs, the linker connects a monoclonal antibody to a potent cytotoxic payload.[14] The
properties of the linker are critical for the stability and efficacy of the ADC. Amino-PEG2-C2-
acid can be used to attach the payload to the antibody, often through lysine residues. The
hydrophilic PEG spacer can help to maintain the solubility and stability of the ADC, especially
with hydrophobic payloads, potentially leading to improved pharmacokinetics and a wider
therapeutic window.[3]

Proteolysis Targeting Chimeras (PROTACS)

PROTACSs are heterobifunctional molecules that recruit an E3 ubiquitin ligase to a target
protein, leading to the ubiquitination and subsequent degradation of the target.[15][16] The
linker in a PROTAC is not just a spacer but plays a crucial role in the formation of a stable
ternary complex between the target protein, the PROTAC, and the E3 ligase.[17] The length,
rigidity, and hydrophilicity of the linker, such as that provided by Amino-PEG2-C2-acid, must
be optimized to achieve efficient protein degradation.[18] The hydrophilic nature of the PEG
component can enhance the solubility and cell permeability of the often large and hydrophobic
PROTAC molecule.[16]

Visualizations
Experimental Workflow for ADC Synthesis
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Caption: Workflow for the synthesis of an Antibody-Drug Conjugate (ADC).

Mechanism of PROTAC-Mediated Protein Degradation
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Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not
intended for diagnostic or therapeutic procedures. While BenchChem strives to provide
accurate protocols, we make no warranties, express or implied, regarding the fitness of this
product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent
suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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